(1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that features a pyrazole ring substituted with an o-tolyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Boronic acid derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: The compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for constructing complex molecular architectures .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in forming stable and functionalized biaryl structures is crucial for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. This is followed by reductive elimination, which forms the desired biaryl product and regenerates the palladium catalyst for further cycles .
Comparison with Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (4-Fluorophenyl)boronic acid
Comparison: (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C10H11BN2O2 |
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Molecular Weight |
202.02 g/mol |
IUPAC Name |
[1-(2-methylphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-4-2-3-5-10(8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3 |
InChI Key |
HAPBYKNRTUPUTF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC=C2C)(O)O |
Origin of Product |
United States |
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